molecular formula C8H9NO2S B8677410 methyl(2-methyl-5-nitrophenyl)sulfane

methyl(2-methyl-5-nitrophenyl)sulfane

Cat. No.: B8677410
M. Wt: 183.23 g/mol
InChI Key: CDOOQTGPSZZLSG-UHFFFAOYSA-N
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Description

Methyl(2-methyl-5-nitrophenyl)sulfane is an organosulfur compound characterized by a sulfide group (R-S-CH₃) attached to a 2-methyl-5-nitrophenyl moiety. The nitro group at the 5-position confers electron-withdrawing properties, influencing the compound’s reactivity and stability.

The compound’s structure combines steric hindrance (from the 2-methyl group) and electronic effects (from the nitro group), which may modulate its chemical behavior, such as susceptibility to oxidation or participation in sulfur-transfer reactions. However, its biological or industrial applications remain underexplored in the literature reviewed.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-methyl-2-methylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C8H9NO2S/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3

InChI Key

CDOOQTGPSZZLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl(2-methyl-5-nitrophenyl)sulfane typically involves the reaction of 2-methyl-5-nitrophenyl halide with a thiol compound under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired sulfane compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfane group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The nitro group in the compound can be reduced to an amino group (-NH2) using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl).

    Substitution: The methyl group attached to the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: Fe/HCl

    Substitution: Br2/AlCl3, Cl2/AlCl3

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

Methyl(2-methyl-5-nitrophenyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl(2-methyl-5-nitrophenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfane group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, making the compound useful in studying cellular processes.

Comparison with Similar Compounds

Functional Implications :

  • Reactivity: Polysulfanes (e.g., foliogarlic trisulfanes) can transfer sulfane sulfur (S⁰) to thiols, forming persulfides (-SSH), a key mechanism in redox signaling . This compound, as a monosulfide, lacks this labile sulfur and is less likely to participate in such reactions.
  • Biological Activity: Garlic-derived polysulfanes exhibit antioxidant and anticancer properties due to their sulfane sulfur content, which modulates mitochondrial function and apoptosis .

Aromatic Sulfides with Nitro Substituents

Examples : Benzene sulfonic acid 2-methyl-5-nitro phenyl ester () and related nitrophenyl sulfides.

Property This compound Benzene Sulfonic Acid 2-Methyl-5-Nitro Phenyl Ester
Sulfur Bond Type Sulfide (-S-) Sulfonate (-SO₃-)
Electron Effects Strong EWG (nitro) Moderate EWG (sulfonate)
Synthesis Likely via nucleophilic substitution Stepwise sulfonylation and reduction
Stability Moderate (nitro may enhance oxidation) High (sulfonate group is stable)

Key Observations :

  • Sulfonates (e.g., ’s intermediate) are more stable under oxidative conditions, whereas sulfides may oxidize to sulfoxides or sulfones.

Sulfane Sulfur-Containing Compounds

Examples : Thiosulfate (S₂O₃²⁻), polysulfides (RSₙR), and elemental sulfur (S₈) .

Property This compound Thiosulfate (S₂O₃²⁻) Polysulfides (RS₃R)
Sulfur Type Monosulfide (-S-) Sulfane (S⁰) Sulfane (S⁰ chain)
Redox Activity Low High High
Biological Role Not established Sulfur metabolism Antioxidant signaling

Functional Contrasts :

  • Sulfane sulfur compounds (e.g., thiosulfate) participate in sulfur transfer and redox regulation, critical for tRNA modification and Fe-S cluster assembly .
  • Antioxidant Capacity : Sulfane sulfur in polysulfides neutralizes reactive oxygen species (ROS), whereas the nitro group in this compound may instead promote oxidative stress .

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